Product packaging for c[L-mTyr-D-pro-L-Phe-D-trp](Cat. No.:)

c[L-mTyr-D-pro-L-Phe-D-trp]

Cat. No.: B10847367
M. Wt: 593.7 g/mol
InChI Key: NMGCCCXRAFVYBR-RRGQHJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound c[L-mTyr-D-pro-L-Phe-D-trp] is a synthetically designed, conformationally constrained cyclic peptide. Its structure incorporates a D-proline residue and a modified L-mTyr (L-methyltyrosine), features often utilized in medicinal chemistry to enhance metabolic stability and receptor selectivity . Cyclic peptides of this class are of significant research interest due to their potential to bind challenging biological targets, such as those involved in protein-protein interactions, with high affinity and specificity . The inclusion of D-amino acids, particularly the D-Pro-L-Phe/L-mTyr motif, is a recognized strategy to induce and stabilize specific secondary structures like β-hairpins, which can be critical for biological activity and membrane permeability . This structural constraint is a key tool for developing peptide-based inhibitors and probes for intracellular targets. Researchers are investigating these peptides for their potential to modulate various cellular pathways. While the specific biological target and detailed mechanism of action for c[L-mTyr-D-pro-L-Phe-D-trp] are areas of active investigation, its designed architecture makes it a valuable compound for fundamental research in drug design, peptide chemistry, and neurobiology . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H35N5O5 B10847367 c[L-mTyr-D-pro-L-Phe-D-trp]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H35N5O5

Molecular Weight

593.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-9-benzyl-3-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-29-34(44)39-15-7-14-30(39)33(43)37-27(17-21-8-2-1-3-9-21)31(41)36-28(32(42)38-29)19-23-20-35-26-13-5-4-12-25(23)26/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1

InChI Key

NMGCCCXRAFVYBR-RRGQHJHPSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for Linear Precursor Synthesis

The assembly of the linear peptide sequence, L-mTyr-D-pro-L-Phe-D-trp, is most efficiently achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, simplifying the purification process at each step.

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS is the cornerstone for producing the linear precursor of the target cyclic peptide. The process begins with the C-terminal amino acid (D-tryptophan) being attached to a solid support, or resin. nih.gov Subsequent amino acids are then added sequentially in the C-to-N direction. nih.gov

For the synthesis of a fully protected linear peptide fragment intended for solution-phase cyclization, a highly acid-sensitive resin is optimal. The 2-chlorotrityl chloride (2-CTC) resin is a common choice for this purpose. nih.govnih.gov This resin allows the peptide to be cleaved under very mild acidic conditions (e.g., using a low concentration of trifluoroacetic acid, TFA), which preserves the acid-labile side-chain protecting groups necessary for the subsequent cyclization step. nih.gov

The SPPS cycle for each amino acid addition involves two key steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound peptide is removed. In the widely used Fmoc/tBu strategy, this is accomplished using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.combachem.com

Coupling: The next N-α-protected amino acid in the sequence is activated and coupled to the newly exposed amino group of the resin-bound peptide. Activation is achieved using coupling reagents that facilitate amide bond formation. nih.gov Common coupling reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as N,N-diisopropylethylamine (DIPEA). bachem.com

After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a key advantage of the solid-phase approach. nih.gov This cycle is repeated until the full linear sequence (H₂N-L-mTyr-D-pro-L-Phe-D-trp-Resin) is assembled.

Protecting Group Schemes for Constituent Amino Acids

An orthogonal protecting group strategy is essential for a successful synthesis. This ensures that the temporary N-α-protecting groups can be removed at each cycle without affecting the permanent side-chain protecting groups. The Fmoc/tBu strategy is the most common approach. altabioscience.comiris-biotech.de The temporary N-α-Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, while the permanent side-chain protecting groups are acid-labile (typically based on tert-butyl, tBu). iris-biotech.denih.gov

For the specific amino acids in c[L-mTyr-D-pro-L-Phe-D-trp], the following protecting scheme is standard:

Amino AcidN-α ProtectionSide-Chain ProtectionRationale for Side-Chain Protection
L-m-Tyrosine (L-mTyr) Fmoctert-Butyl (tBu)Protects the phenolic hydroxyl group from unwanted side reactions during synthesis. It is removed during the final acid cleavage. iris-biotech.depeptide.com
D-Proline (D-pro) FmocNoneThe secondary amine side chain is part of the backbone and does not require protection.
L-Phenylalanine (L-Phe) FmocNoneThe benzyl (B1604629) side chain is chemically inert and does not require protection.
D-Tryptophan (D-trp) Fmoctert-Butyloxycarbonyl (Boc)Protects the indole (B1671886) nitrogen from modification by electrophiles, especially during acid-mediated cleavage. While sometimes left unprotected, using a Boc group offers greater security against side reactions. peptide.com

Cyclization Approaches for Macrocycle Formation

Once the protected linear peptide is synthesized, it is cleaved from the resin and undergoes macrocyclization to form the final cyclic product. This head-to-tail cyclization involves forming an amide bond between the N-terminal amine of L-m-Tyrosine and the C-terminal carboxyl group of D-Tryptophan.

Solution-Phase Cyclization Optimization

Solution-phase cyclization is the preferred method for forming small- to medium-sized cyclic peptides. peptide.com The fully protected linear peptide is first cleaved from the 2-CTC resin using mild acidic conditions that leave the side-chain protecting groups (tBu on mTyr, Boc on Trp) intact. nih.gov

The key challenge in solution-phase cyclization is to favor the desired intramolecular reaction over intermolecular reactions, which lead to the formation of dimers and higher-order oligomers. peptide.com This is achieved by working under high-dilution conditions (typically concentrations of 0.1 to 1 mM). nih.gov At such low concentrations, the probability of one end of a peptide chain encountering its other end is significantly higher than it encountering another peptide molecule.

The cyclization reaction itself is promoted by the same types of coupling reagents used in SPPS. The choice of reagent can significantly impact the reaction's efficiency and the degree of side reactions like epimerization. nih.govresearchgate.net

Commonly Used Reagents for Solution-Phase Cyclization:

Reagent Class Examples Notes
Phosphonium (B103445) Salts PyBOP, PyAOP Highly efficient and known to reduce racemization. Particularly effective for cyclization reactions. bachem.compeptide.com
Aminium/Uronium Salts HBTU, HATU, HCTU Very effective reagents that promote rapid amide bond formation. peptide.com

| Other Reagents | DEPBT, DPPA | DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and DPPA (Diphenylphosphoryl azide) are noted for causing very little epimerization, making them suitable for critical cyclization steps. peptide.com |

After the cyclization is complete, the side-chain protecting groups are removed using a strong acid cocktail, typically containing a high percentage of TFA along with scavengers (e.g., triisopropylsilane, water) to quench reactive carbocations and prevent modification of sensitive residues like tryptophan. altabioscience.com

Factors Influencing Cyclization Efficiency and Stereochemical Control

The success of a macrocyclization reaction is not guaranteed and depends on a delicate balance of several factors. The inherent strain of forming a 12-membered ring, as in a tetrapeptide, makes this process particularly challenging. nih.gov

Key Factors for Efficient Cyclization:

Factor Influence Optimization Strategy
Peptide Sequence The sequence dictates the conformational preferences of the linear precursor. A conformation that pre-organizes the N- and C-termini in close proximity will have a higher cyclization efficiency. nih.govnih.gov Incorporating "turn-inducing" elements can dramatically improve yields.
Presence of D-Amino Acids D-amino acids disrupt typical secondary structures and can induce β-turns, which are highly favorable for cyclization. The D-pro-L-Phe and D-trp-L-mTyr junctions in the target peptide are expected to promote a pre-organized, ring-like conformation. nih.govresearchgate.netuni-kiel.de The inclusion of D-residues is a deliberate design choice to facilitate ring closure.
Proline Residues Proline's rigid five-membered ring restricts backbone dihedral angles, often inducing turns that favor cyclization. nih.govaltabioscience.com The presence of D-proline is a key structural element that aids in pre-organizing the linear precursor.
Reaction Conditions Concentration, solvent, temperature, and choice of coupling reagent all play critical roles. researchgate.net High dilution is paramount. Solvents like DMF or dichloromethane (B109758) are common. The optimal coupling reagent must be determined empirically but phosphonium reagents are often favored. peptide.com

| Site of Cyclization | The choice of which amide bond to form during cyclization can impact yield. Closing the ring at a less sterically hindered position is generally more successful. nih.gov | For a given sequence, different linear precursors can be synthesized to test various cyclization points. |

Stereochemical control is crucial, as activation of the C-terminal carboxylic acid can lead to epimerization (a change in the stereochemistry of the C-alpha carbon), particularly if the reaction is slow. researchgate.net The use of modern coupling reagents combined with additives like HOAt (1-Hydroxy-7-azabenzotriazole) and optimizing reaction times and temperatures can minimize this side reaction. The pre-organized conformation induced by the D-amino acids and proline can also accelerate the desired intramolecular reaction, thereby reducing the time available for epimerization to occur. nih.gov

Incorporation of Non-Canonical Amino Acid Residues

The target compound contains L-m-Tyrosine (meta-Tyrosine), which is a non-canonical amino acid (ncAA). The integration of such residues into a peptide sequence is readily achievable using chemical synthesis methods like SPPS. researchgate.netnih.govresearchgate.net

The primary strategy for incorporating an ncAA is to treat it as a standard building block within the SPPS workflow. preprints.org This requires the prior chemical synthesis of the ncAA with the appropriate protecting groups for the chosen synthetic strategy. For the Fmoc/tBu approach, this means synthesizing Fmoc-L-m-Tyr(tBu)-OH .

Once this protected building block is obtained, it can be used in the automated or manual peptide synthesizer just like any canonical amino acid. nih.gov The coupling and deprotection cycles proceed under standard conditions. The versatility of SPPS allows for the incorporation of a vast array of ncAAs, providing a powerful tool for modifying the structure and properties of peptides. researchgate.net

Synthesis of D-Amino Acid-Containing Peptides

The incorporation of D-amino acids is a key feature in the design of many synthetic peptides, often enhancing conformational stability and resistance to proteolytic degradation. google.com In the case of cyclic tetrapeptides (CTPs), which are notoriously difficult to synthesize due to significant ring strain, the inclusion of D-amino acids can be highly advantageous. mdpi.comstanford.edu

A mixture of L- and D-amino acid configurations within the peptide chain can promote conformations that are favorable for cyclization. researchgate.net Specifically, the presence of a D-amino acid can facilitate the formation of essential turn structures in the linear precursor, bringing the N- and C-termini into proximity for efficient macrocyclization. mdpi.com The D-proline residue in the target compound, c[L-mTyr-D-pro-L-Phe-D-trp], is a potent turn-inducer that can help create a local geometry favorable for cyclization. mdpi.com

The synthesis of the linear precursor is typically achieved using Solid-Phase Peptide Synthesis (SPPS). researchgate.net This well-established method allows for the stepwise assembly of the peptide chain on an insoluble resin support. peptide.com The process involves sequential coupling and deprotection of N-terminally protected amino acids (commonly Fmoc-protected). For the synthesis of the linear precursor mTyr-Pro-Phe-Trp, the appropriate protected D-amino acids, Fmoc-D-Pro-OH and Fmoc-D-Trp(Boc)-OH, are used in the corresponding coupling cycles. researchgate.net

Once the linear peptide is assembled, the critical cyclization step is performed. Several factors are crucial for the success of this step, including the choice of coupling reagents, reaction temperature, solvent, and concentration. stanford.edu High-dilution conditions are often necessary to minimize intermolecular side reactions like dimerization or oligomerization. ucla.edu Various coupling reagents have been optimized for difficult cyclization reactions.

Table 1: Common Coupling Reagents for Peptide Cyclization This table is interactive. Click on the headers to sort.

Reagent Name Full Name General Application Notes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Widely used, efficient, but can cause racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient, lower racemization risk compared to HBTU.
FDPP Pentafluorophenyl diphenylphosphinate Used for difficult cyclizations, particularly in all-L-CTPs. researchgate.net
DIC/HOAt N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole Carbodiimide-based method often paired with an additive to suppress side reactions.

C-terminal epimerization of the linear precursor is a frequently observed side reaction during cyclization, which can be strongly influenced by the cyclization rate. researchgate.net Interestingly, the presence of a C-terminal D-amino acid can sometimes accelerate the cyclization of its diastereomer, potentially leading to higher yields of the desired D-containing cyclic product. researchgate.net

Integration of Modified Tyrosine Analogs (e.g., L-mTyr)

The incorporation of non-canonical amino acids like L-meta-Tyrosine (L-mTyr) allows for the exploration of novel structural and functional properties in peptides. L-mTyr is a structural isomer of the proteinogenic L-Tyrosine, with the hydroxyl group positioned at the meta position of the phenyl ring.

The synthesis of L-mTyr itself can be achieved through various organic chemistry routes. One established method is the Erlenmeyer azalactone synthesis, where m-hydroxybenzaldehyde is condensed with acetylglycine. researchgate.net The resulting azalactone is then processed, and the final racemic m-Tyrosine is resolved to obtain the pure L-isomer. researchgate.net More recent and scalable methods utilize enzyme-catalyzed kinetic resolution of an N-acyl m-tyrosine methyl ester to produce L-mTyr efficiently. researchgate.net

The incorporation of the protected L-mTyr follows the standard protocols of Fmoc-based SPPS. nih.gov The Nα-Fmoc-L-m-Tyr-OH is activated using a coupling reagent (such as those listed in Table 1) and coupled to the N-terminus of the growing peptide chain on the solid support. nih.gov Following the successful assembly of the full-length linear precursor on the resin, the peptide is cleaved from the support, typically using a strong acid cocktail like trifluoroacetic acid (TFA), which also removes side-chain protecting groups. peptide.com The final step is the head-to-tail cyclization of the deprotected linear peptide in solution, as described in the previous section.

Table 2: Summary of Synthetic Steps for c[L-mTyr-D-pro-L-Phe-D-trp] This table is interactive. Click on the headers to sort.

Step Process Key Components / Reagents Purpose
1 Linear Peptide Assembly Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry Stepwise construction of the linear precursor H₂N-mTyr-D-Pro-Phe-D-Trp-COOH on a resin.
2 Incorporation of D-Amino Acids Fmoc-D-Pro-OH, Fmoc-D-Trp(Boc)-OH Introduction of D-isomers to induce favorable turn conformation.
3 Integration of Modified Tyrosine Nα-Fmoc-L-m-Tyr-OH Incorporation of the non-proteinogenic amino acid.
4 Cleavage and Deprotection Trifluoroacetic Acid (TFA) based cocktail Release of the linear peptide from the resin and removal of side-chain protecting groups.
5 Macrocyclization High-dilution conditions, Coupling reagents (e.g., HATU, FDPP) Formation of the final cyclic peptide via an intramolecular amide bond.

Conformational Analysis and Structural Characterization

Elucidation of Cyclic Tetrapeptide Backbone Conformations

The backbone conformation of a cyclic tetrapeptide is defined by the dihedral angles (φ, ψ, and ω) of each amino acid residue. The planarity of the peptide bond generally restricts the ω angle to either 180° (trans) or 0° (cis). While the trans conformation is energetically favored for most peptide bonds, the presence of proline introduces a higher propensity for cis isomerization.

The inclusion of a D-proline residue in c[L-mTyr-D-pro-L-Phe-D-trp] has a profound impact on the backbone conformation. Proline's unique cyclic side chain, which connects back to the backbone nitrogen, restricts the φ dihedral angle, lending conformational rigidity to the peptide. researchgate.net The stereochemistry of the proline residue is a key determinant of the turn type that the peptide backbone will adopt.

In cyclic peptides, the presence of a D-amino acid followed by a proline (in this case, L-mTyr followed by D-Pro) can favor the formation of specific secondary structures, such as β-turns. A study on the tetrapeptide Pro-D-Phe-Pro-Gly indicated that the D-Phe-Pro sequence allows for cis/trans isomerization, with the trans isomer being major and contributing to a type II' β-turn structure. nih.gov While the sequence in c[L-mTyr-D-pro-L-Phe-D-trp] is different, the principle of a D-amino acid influencing the subsequent proline's environment is applicable. The D-Pro residue itself can induce specific turn structures that would be less favorable with an L-Pro residue. Molecules containing a D-proline motif are recognized for their important roles in various pathophysiological processes, underscoring the significance of its stereochemistry. researchgate.net

The three aromatic residues, L-mTyr, L-Phe, and D-Trp, play a significant role in stabilizing the conformation of c[L-mTyr-D-pro-L-Phe-D-trp] through various non-covalent interactions. These interactions include π-π stacking, cation-π interactions, and hydrophobic effects. researchgate.netmdpi.com The spatial orientation of these bulky aromatic side chains will be a dominant factor in determining the low-energy conformations of the peptide.

The incorporation of aromatic residues can either stabilize or destabilize secondary structures depending on their type, number, and position within the peptide chain. uq.edu.aursc.org In the context of a cyclic tetrapeptide, the aromatic side chains are forced into close proximity, leading to potential intramolecular interactions that can significantly influence the backbone conformation. For instance, the bulky indole (B1671886) ring of tryptophan has a known affinity for particular orientations near other molecular structures. researchgate.net

The hydrophobic nature of the aromatic rings can drive them to cluster together, minimizing their contact with a polar solvent and thereby influencing the peptide's folding. mdpi.com The specific arrangement of these aromatic side chains (one L-tyrosine, one L-phenylalanine, and one D-tryptophan) will lead to unique conformational preferences that are a direct result of the interplay between steric hindrance and stabilizing intramolecular forces.

Spectroscopic Techniques for Conformational Studies

Spectroscopic methods are indispensable tools for investigating the three-dimensional structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By analyzing various NMR parameters, it is possible to derive constraints on the dihedral angles and inter-proton distances, which can then be used to build a three-dimensional model of the molecule.

For c[L-mTyr-D-pro-L-Phe-D-trp], 1H NMR spectroscopy would be used to determine the chemical shifts of the protons, which are sensitive to the local electronic environment and can provide initial clues about the conformation. researchgate.net Key parameters that would be investigated include:

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). The observation of specific NOEs between backbone and side-chain protons would allow for the determination of the peptide's global fold.

Coupling Constants (J-values): Vicinal coupling constants, such as ³J(HN,Hα), can be related to the φ dihedral angle through the Karplus equation. nih.gov This information is crucial for defining the backbone conformation.

Temperature Dependence of Amide Proton Chemical Shifts: The temperature coefficient of the amide proton chemical shifts can help identify protons that are involved in intramolecular hydrogen bonds, which are important for stabilizing specific conformations. nih.gov

13C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are indicative of the cis or trans conformation of the X-Pro peptide bond. nih.gov

A conformational study of a cyclic pentapeptide containing D-Trp and Pro used NMR to identify a type II' β-turn and a γ-turn, demonstrating the utility of this technique for complex cyclic structures. nih.gov

NMR Parameter Information Gained for c[L-mTyr-D-pro-L-Phe-D-trp]
¹H Chemical Shifts Provides initial information on the electronic environment of each proton.
Nuclear Overhauser Effects (NOEs) Determines inter-proton distances, crucial for defining the 3D structure.
³J(HN,Hα) Coupling Constants Helps to determine the φ backbone dihedral angles.
Temperature Coefficients Identifies intramolecular hydrogen bonds that stabilize the conformation.
¹³C Chemical Shifts (Proline) Differentiates between cis and trans conformations of the L-mTyr-D-Pro peptide bond.

Circular Dichroism (CD) spectroscopy is a sensitive method for analyzing the secondary structure of peptides and proteins. The CD spectrum in the far-UV region (below 250 nm) is dominated by the absorption of the peptide bonds and provides information on the presence of regular secondary structures like α-helices and β-sheets. In the near-UV region (250-340 nm), the CD spectrum is sensitive to the environment of the aromatic amino acid side chains. springernature.com

Spectral Region Chromophore Structural Information for c[L-mTyr-D-pro-L-Phe-D-trp]
Far-UV (<250 nm) Peptide Bond Overall backbone conformation, presence of β-turns.
Near-UV (250-340 nm) Aromatic Side Chains (Tyr, Phe, Trp) Local environment and spatial arrangement of the aromatic residues.

Computational Approaches to Conformational Space Exploration

In conjunction with experimental techniques, computational methods are essential for exploring the vast conformational space of a cyclic peptide and for refining the structures derived from experimental data.

Molecular mechanics and molecular dynamics (MD) simulations can be used to generate a large number of possible conformations for c[L-mTyr-D-pro-L-Phe-D-trp]. These simulations use a force field to calculate the potential energy of the molecule as a function of its atomic coordinates. By searching for low-energy conformations, it is possible to identify the most probable structures of the peptide.

The starting point for these simulations can be an extended conformation, or they can incorporate distance and dihedral angle constraints obtained from NMR experiments. The resulting trajectories from MD simulations provide a dynamic picture of the peptide's conformational flexibility and can reveal the presence of multiple stable conformers in equilibrium. Quantum chemical calculations, such as ab-initio methods, can be used to determine the energies of the most stable conformers with higher accuracy. researchgate.net Computational studies have been successfully used to analyze the conformational landscape of various cyclic peptides, providing valuable insights that complement experimental findings. uq.edu.au

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of c[L-mTyr-D-Pro-L-Phe-D-Trp] in a simulated physiological environment. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can map the peptide's conformational space and identify its most stable and frequently occurring structures.

A typical MD simulation for this cyclic tetrapeptide would be performed in an explicit solvent, such as water, to accurately model the hydrophobic and hydrophilic interactions that drive conformational preferences. The simulation would be run for a sufficient duration to ensure thorough sampling of the conformational landscape. Analysis of the simulation trajectory can reveal key structural features, including the presence of intramolecular hydrogen bonds, the orientation of the aromatic side chains, and the puckering of the D-proline ring.

The presence of the D-proline residue is expected to induce a significant turn in the peptide backbone, a common feature in small cyclic peptides containing proline. The D-tryptophan residue further contributes to the conformational rigidity and can participate in stabilizing interactions. The analysis of the MD trajectory often focuses on the distribution of dihedral angles of the peptide backbone, which allows for the classification of the observed conformations.

Table 1: Representative Backbone Dihedral Angles (in degrees) for Major Conformers of c[L-mTyr-D-Pro-L-Phe-D-Trp] from Molecular Dynamics Simulations

ResidueConformer 1 (φ, ψ)Conformer 2 (φ, ψ)
L-mTyr-70, 140-65, 135
D-Pro60, -3055, -25
L-Phe-80, 150-75, 145
D-Trp80, -9075, -85

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of molecular dynamics simulations for such a compound. The values are representative of common dihedral angles found in β-turn and γ-turn structures frequently observed in cyclic tetrapeptides.

The simulations would likely reveal that the peptide backbone is relatively rigid, with the majority of flexibility arising from the movement of the amino acid side chains. The aromatic side chains of L-mTyr, L-Phe, and D-Trp can engage in various non-covalent interactions, such as π-π stacking or hydrophobic collapse, which can further stabilize specific conformations.

Quantum Chemical Calculations for Energetic Landscapes

Following the identification of major conformers from molecular dynamics simulations, quantum chemical calculations are employed to obtain a more accurate understanding of their relative energies and the energetic barriers between them. These calculations solve the Schrödinger equation for the electronic structure of the molecule, providing a highly accurate description of the potential energy surface.

Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of the conformers identified by MD and to calculate their single-point energies. This allows for the construction of a detailed energetic landscape, which maps the relative stability of different conformations.

Table 2: Relative Energies of Major Conformers of c[L-mTyr-D-Pro-L-Phe-D-Trp] Calculated by Quantum Chemical Methods

ConformerRelative Energy (kcal/mol)
Conformer 10.00
Conformer 21.5
Transition State 1-25.8

Note: The data in this table is hypothetical and illustrative of the results expected from quantum chemical calculations. It demonstrates the relative stability of different conformers and the energy barrier for their interconversion.

Molecular Interactions and Receptor Pharmacology

Opioid Receptor Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in determining the affinity and selectivity of CJ-15,208 for the three primary opioid receptor subtypes: kappa (KOR), mu (MOR), and delta (DOR). These studies reveal a distinct preference for the kappa opioid receptor.

Initial characterization identified CJ-15,208 as a selective binding inhibitor for the KOR, with an IC50 value of 47 nM nih.govnih.gov. Subsequent synthesis and analysis of the l-Trp isomer, confirming it as the natural product, demonstrated a Kᵢ value of 21.2 ± 5.6 nM for the KOR nih.gov. In contrast, its affinity for the mu and delta receptors is significantly lower. Binding assays showed an IC50 of 260 nM for the MOR and 2,600 nM for the DOR, indicating a clear selectivity profile nih.gov. Another study reported Kᵢ values of 451 ± 114 nM for MOR and 1720 ± 350 nM for DOR, further supporting its KOR-selective nature nih.gov.

ReceptorBinding ParameterValue (nM)Reference
Kappa (KOR)IC₅₀47 nih.govnih.gov
Kappa (KOR)Kᵢ21.2 ± 5.6 nih.gov
Mu (MOR)IC₅₀260 nih.gov
Mu (MOR)Kᵢ451 ± 114 nih.gov
Delta (DOR)IC₅₀2,600 nih.gov
Delta (DOR)Kᵢ1720 ± 350 nih.gov

Functional assays have confirmed that the binding of CJ-15,208 to the KOR results in antagonist activity. In an electrically-stimulated rabbit vas deferens assay, the compound was shown to antagonize the effects of the KOR agonist asimadoline (B1665285) nih.govnih.gov. This antagonist profile establishes CJ-15,208 as a competitive inhibitor at the KOR, blocking the receptor from being activated by agonist ligands. The nanomolar affinity for the KOR, combined with its functional antagonism, makes it a significant lead compound for the development of KOR-selective antagonists nih.gov.

CJ-15,208 exhibits a considerably lower binding affinity for the MOR compared to the KOR, with reported IC50 and Kᵢ values in the mid-nanomolar range (260 nM and 451 nM, respectively) nih.govnih.gov. Functional characterization in [³⁵S]GTPγS assays indicates that, similar to its activity at the KOR, CJ-15,208 does not exhibit appreciable agonist efficacy at the MOR when screened at concentrations up to 10 μM nih.gov. This lack of agonist-induced G-protein activation suggests that its interaction with the MOR does not significantly stimulate downstream signaling, consistent with a profile of low intrinsic activity at this receptor.

The interaction of CJ-15,208 with the DOR is markedly weaker than with either KOR or MOR. Radioligand binding studies have determined its affinity to be in the micromolar range, with reported IC50 and Kᵢ values of 2,600 nM and 1,720 nM, respectively nih.govnih.gov. This low affinity indicates a high degree of selectivity for KOR over DOR. Consequently, at concentrations where it actively engages KOR, CJ-15,208 is not expected to have significant pharmacological effects mediated by the delta opioid receptor.

G-Protein Coupled Receptor (GPCR) Signal Transduction Mechanisms

As a ligand for opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, the pharmacological effects of CJ-15,208 are dictated by its influence on intracellular signal transduction pathways. KORs are canonically coupled to inhibitory G-proteins (Gαi/o), and their activation by an agonist typically leads to the inhibition of downstream effectors nih.govnih.govnih.gov.

The [³⁵S]GTPγS binding assay is a functional technique used to measure the activation of G-proteins following agonist binding to a GPCR. This assay directly quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, an initial key step in signal transduction nih.gov. Studies utilizing this assay have been crucial in defining the functional activity of CJ-15,208.

In membranes expressing KOR, CJ-15,208 did not stimulate [³⁵S]GTPγS binding, indicating a lack of agonist activity nih.gov. This finding is consistent with its classification as a KOR antagonist, as it occupies the receptor binding site without inducing the conformational change necessary for G-protein activation. The antagonist activity can be quantified by measuring the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding, often determined through a Schild analysis to derive a Kₑ or pA₂ value, which represents the antagonist's equilibrium dissociation constant nih.gov. While specific Kₑ values for CJ-15,208 are not detailed in the provided research, the methodology confirms its role as a functional antagonist at the KOR nih.gov.

Activation of the Kappa Opioid Receptor by an agonist leads to the coupling of pertussis toxin-sensitive Gαi/o proteins nih.govnih.gov. This interaction initiates a signaling cascade with several key downstream effects. One of the primary consequences is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels nih.govnih.govnih.gov.

Furthermore, KOR activation modulates ion channel activity and activates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK 1/2) and p38 MAPK nih.govnih.gov. As a KOR antagonist, CJ-15,208 functions by blocking these agonist-driven signaling events. By competitively binding to the KOR, it prevents endogenous or exogenous agonists from activating the Gαi/o protein, thereby inhibiting the subsequent suppression of adenylyl cyclase and the activation of MAPK pathways nih.govnih.gov.

Structure-Activity Relationships (SAR) of Cyclic Tetrapeptide Analogs

The pharmacological profile of cyclic tetrapeptides is intricately linked to their structural components, including the sequence of amino acids, their stereochemistry, and the nature of their side chains. The compound c[L-mTyr-D-Pro-L-Phe-D-Trp] belongs to a class of cyclic tetrapeptides that have been investigated for their interaction with opioid receptors. While specific data on this exact molecule is limited, extensive research on closely related analogs, particularly derivatives of CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), provides significant insights into the structure-activity relationships (SAR) governing receptor preference and potency.

Impact of Amino Acid Substitutions on Receptor Preference and Potency

The substitution of individual amino acids within the cyclic tetrapeptide core has profound effects on opioid receptor affinity and selectivity. Alanine scanning, a technique where individual amino acid residues are replaced by alanine, has been instrumental in elucidating the contribution of each residue's side chain to receptor binding in analogs of CJ-15,208.

Substitution of the Phenylalanine at position 1 (Phe¹) with Alanine unexpectedly led to a significant increase in affinity for both kappa-opioid receptors (KOR) and mu-opioid receptors (MOR). nih.gov In contrast, replacing the other three residues—D-Pro², Phe³, and Trp⁴—with Alanine resulted in a decrease in KOR affinity, with the most substantial loss observed upon substitution of the Tryptophan residue. nih.gov This suggests that the side chains of D-Pro, Phe³, and particularly Trp⁴ are crucial for KOR recognition. nih.gov Interestingly, these substitutions did not diminish, and in some cases even increased, MOR affinity, highlighting their role in modulating receptor selectivity. nih.gov

Further studies on the Trp⁴ position in CJ-15,208 and its D-Trp isomer have shown that substitutions with other D-amino acids are generally well-tolerated at the KOR. nih.gov Conversely, replacing the L-Trp with other L-amino acids tends to decrease KOR affinity. nih.gov The effect on MOR affinity is different, with most substitutions at this position leading to an increase in MOR binding. nih.gov

Opioid Receptor Affinities (Ki, nM) of Alanine Analogs of CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp])
CompoundKOR Ki (nM)MOR Ki (nM)
CJ-15,208 (Parent)2.8150
cyclo[Ala-D-Pro-Phe-Trp]0.647.8
cyclo[Phe-D-Ala-Phe-Trp]8.4150
cyclo[Phe-D-Pro-Ala-Trp]31140
cyclo[Phe-D-Pro-Phe-Ala]120110

Data derived from studies on CJ-15,208 analogs.

Stereochemical Modifications and Their Pharmacological Consequences

The stereochemistry of the amino acid residues is a critical determinant of the pharmacological activity of cyclic tetrapeptides. This is vividly illustrated by the isomers of CJ-15,208, which differ only in the stereochemistry of the Tryptophan residue. The natural product, determined to be the L-Trp isomer (cyclo[Phe-D-Pro-Phe-L-Trp]), and its synthetic D-Trp diastereomer (cyclo[Phe-D-Pro-Phe-D-Trp]) exhibit remarkably different pharmacological profiles despite having similar high affinities for the KOR. nih.gov

The D-Trp isomer of CJ-15,208 acts as a KOR antagonist with minimal agonist activity. In contrast, the L-Trp isomer, while also a KOR antagonist in some assays, demonstrates mixed opioid agonist/antagonist properties in vivo. This stark difference in functional activity underscores the importance of the spatial orientation of the Tryptophan side chain in dictating the nature of the ligand-receptor interaction and subsequent cellular response.

Furthermore, altering the stereochemistry of the Phenylalanine residues in CJ-15,208 and its D-Trp isomer to the D-configuration generally results in a significant reduction in affinity for both KOR and MOR. researchgate.net This indicates that the specific L-configuration of the Phenylalanine residues is crucial for maintaining high-affinity binding at these opioid receptors.

Pharmacological Profile of Trp Isomers of CJ-15,208
CompoundKOR Ki (nM)In Vitro/In Vivo Activity
cyclo[Phe-D-Pro-Phe-L-Trp] (CJ-15,208)21.2Mixed Agonist/Antagonist
cyclo[Phe-D-Pro-Phe-D-Trp]46.9Antagonist

Data derived from studies on CJ-15,208 isomers.

Importance of Aromatic Moieties (L-mTyr, L-Phe, D-Trp) in Ligand-Receptor Recognition

The aromatic side chains of Tyrosine, Phenylalanine, and Tryptophan are fundamental to the interaction of many opioid peptides with their receptors. In the context of c[L-mTyr-D-Pro-L-Phe-D-Trp], all three of these residues contribute bulky, aromatic groups that are critical for receptor recognition and binding.

The Tyrosine residue at position 1, a common feature in most opioid peptides, is often considered the primary pharmacophore, with its phenolic side chain being essential for high-affinity binding, particularly at the mu-opioid receptor (MOR). The substitution of Tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in some opioid peptides has been shown to dramatically increase receptor affinity and biological activity, suggesting that modifications to the Tyr aromatic ring can significantly influence potency. nih.gov The meta-position of the hydroxyl group in L-mTyr, as opposed to the para-position in standard Tyrosine, alters the electronic distribution and steric properties of the phenolic ring, which can fine-tune receptor interactions.

The Phenylalanine residue at position 3 also plays a critical role. SAR studies on cyclic opioid peptides have demonstrated that the side-chain length of the aromatic residue at this position is crucial for both receptor affinity and selectivity. nih.gov This suggests that the binding pockets of different opioid receptors have distinct topographies that accommodate the aromatic ring of Phe³ differently. nih.gov

The Tryptophan residue, as discussed previously, is vital for KOR affinity. nih.gov Its large indole (B1671886) side chain can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, within the receptor binding site. The observation that replacing Trp with Alanine causes the most significant drop in KOR affinity highlights the indispensable role of this aromatic moiety in anchoring the ligand to the kappa receptor. nih.gov

Preclinical Biological Activity and Mechanistic Studies

In Vitro Pharmacological Characterization in Cellular Systems

The in vitro assessment of these compounds has been crucial in determining their affinity and functional activity at the different opioid receptor subtypes.

Radioligand competition binding assays using Chinese hamster ovary (CHO) cells stably expressing recombinant rat kappa-opioid receptors (KOR), rat mu-opioid receptors (MOR), or mouse delta-opioid receptors (DOR) have been employed to determine the binding affinities of CJ-15,208 and its analogs. mdpi.com These assays measure the ability of the compounds to displace a radiolabeled ligand from the receptor, thereby indicating their binding potential.

Substitutions of the D-Tryptophan (D-Trp) residue in CJ-15,208 with other D-amino acids generally did not affect or, in some instances, increased KOR affinity. Conversely, replacing D-Trp with an L-amino acid tended to decrease KOR affinity. mdpi.comnih.gov Interestingly, most substitutions led to an increased affinity for the MOR. mdpi.comnih.gov Despite these modifications, the analogs, similar to the parent compound, consistently exhibited low (micromolar) affinity for the DOR. mdpi.com

CompoundKOR Affinity (Ki, nM)MOR Affinity (Ki, nM)DOR Affinity (Ki, nM)
CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp])Data not specified in provided resultsData not specified in provided resultsLow (micromolar)
D-Trp analogsUnaffected or increasedGenerally increasedLow (micromolar)
L-Trp analogsGenerally decreasedGenerally increasedLow (micromolar)

To determine the functional activity of these cyclic tetrapeptides at opioid receptors, cell-based functional assays, such as the [³⁵S]GTPγS binding assay, have been utilized. mdpi.comnih.gov This assay measures the level of G-protein activation following receptor binding, distinguishing between agonist and antagonist activity.

Screening of CJ-15,208 and its analogs at a concentration of 10 μM in the [³⁵S]GTPγS assay did not show significant efficacy at either the KOR or the MOR, suggesting a lack of strong agonist activity at these receptors under the tested conditions. mdpi.com Further investigations have characterized CJ-15,208 as a multifunctional compound with both KOR agonist and antagonist properties. researchgate.net

In Vivo Assessment of Pharmacological Effects in Animal Models

The in vivo effects of CJ-15,208 and its analogs have been investigated in various animal models to understand their physiological and behavioral consequences.

The antinociceptive (pain-relieving) effects of these compounds have been assessed in mice using the 55°C warm-water tail-withdrawal assay. mdpi.comnih.gov This test measures the latency of a mouse to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

Analogs of CJ-15,208 have demonstrated antinociceptive activity in vivo, although their potencies varied significantly, spanning an 80-fold range. mdpi.com The specific opioid receptors mediating these antinociceptive effects were also found to differ depending on the amino acid substitutions within the cyclic peptide structure. mdpi.com

Compound ClassAntinociceptive EffectPotency VariationMediating Receptors
CJ-15,208 AnalogsPresentUp to 80-fold rangeDependent on substitution

A significant focus of the in vivo research on CJ-15,208 and its analogs has been their ability to modulate stress-induced behavioral phenomena, particularly in the context of drug-seeking behavior. The conditioned place preference (CPP) paradigm is a widely used model to study the rewarding and aversive effects of drugs. nih.gov

CJ-15,208 and its D-Trp isomer have been shown to exhibit KOR antagonism, which is effective in preventing the stress-induced reinstatement of extinguished cocaine-conditioned place preference. mdpi.comnih.govresearchgate.net This suggests a potential therapeutic application in preventing relapse in substance use disorders. Interestingly, the KOR antagonist activity was lost in most of the synthesized analogs, with the exception of the D-benzothienylalanine analog. mdpi.com One analog, the 2'-naphthylalanine derivative, demonstrated significant DOR antagonism, which also prevented the stress-induced reinstatement of extinguished cocaine-CPP. mdpi.com

Beyond antinociception and CPP, other opioid-mediated behavioral responses have been investigated to build a more complete pharmacological profile of these compounds. These studies include the assessment of potential liabilities such as locomotor impairment and respiratory depression. mdpi.comnih.gov The specific outcomes of these investigations for CJ-15,208 and its analogs highlight the complex interplay between their structure and their in vivo behavioral effects.

Metabolic Stability and Biotransformation

Stability Studies in Biological Matrices (e.g., Liver Microsomes)

There is currently no published data detailing the stability of c[L-mTyr-D-pro-L-Phe-D-trp] in biological matrices such as human or rodent liver microsomes. These in vitro assays are standard for evaluating the Phase I metabolism of drug candidates, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.comnih.gov Such studies would typically determine key parameters like the compound's intrinsic clearance (CLint) and half-life (t½), providing insights into its expected in vivo hepatic clearance. The absence of such data for c[L-mTyr-D-pro-L-Phe-D-trp] prevents a quantitative assessment of its metabolic stability.

Enzymatic Degradation Pathways and Resistance Mechanisms

Information regarding the specific enzymatic degradation pathways for c[L-mTyr-D-pro-L-Phe-D-trp] is not documented in scientific literature. The design of this peptide, incorporating a cyclic structure and D-amino acids (D-proline and D-tryptophan), is a common strategy to confer resistance to proteolysis by endogenous proteases and peptidases. The D-amino acids disrupt the typical L-conformation recognized by these enzymes, while cyclization can sterically hinder enzymatic access to peptide bonds. However, without experimental data from studies involving incubation with plasma, serum, or specific proteolytic enzymes, the precise cleavage sites and the compound's resistance mechanisms remain uncharacterized.

Advanced Research Avenues and Future Prospects

Design Principles for Enhanced Selectivity and Potency

The development of potent and selective opioid receptor ligands is a primary goal in medicinal chemistry to create safer analgesics and research tools. The cyclic nature of peptides like c[L-mTyr-D-pro-L-Phe-D-trp] offers distinct advantages over linear peptides, including improved metabolic stability and reduced off-target toxicity. arizona.edu Several key design principles have emerged for enhancing the selectivity and potency of these cyclic scaffolds.

Conformational Constraint: The rigidity of the peptide backbone is a critical determinant of receptor affinity and selectivity. Incorporating specific motifs, such as a D-Pro-L-Pro sequence, can bias the cyclic peptide into a specific conformation, like a β-hairpin structure. nih.gov This pre-organization of the pharmacophore can reduce the entropic penalty of binding to the receptor, leading to higher affinity. The D-Pro residue in the target compound likely serves a similar role in defining a specific three-dimensional structure conducive to receptor binding.

Amino Acid Substitution: The individual amino acid residues are the primary determinants of the ligand's "message" and "address," dictating receptor interaction and selectivity. nih.gov Structure-activity relationship (SAR) studies on analogous compounds, such as CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), have shown that systematic substitution of residues can dramatically alter the pharmacological profile. mdpi.comnih.gov For example, replacing the Trp residue in CJ-15,208 with other aromatic amino acids can shift the activity from kappa opioid receptor (KOR) antagonism to delta opioid receptor (DOR) antagonism. mdpi.comnih.gov Similarly, modifications to the phenylalanine (Phe) residue are known to modify binding affinity towards opioid receptors. nih.gov The presence of a meta-Tyrosine (mTyr) in the target compound, instead of the more common Tyr, is a specific modification likely intended to fine-tune receptor selectivity and potency.

Molecular Grafting: This technique involves incorporating known opioid receptor pharmacophore sequences into a stable, cyclic scaffold. nih.govacs.org For instance, fragments of the endogenous KOR ligand dynorphin (B1627789) A have been successfully grafted onto a cyclic peptide scaffold from sunflower seeds (SFTI-1) to create potent and stable KOR agonists. nih.govacs.org This approach allows the transfer of desired pharmacological properties to a more drug-like and stable molecular framework.

Cyclization Strategy: The method of cyclization and the size of the ring are crucial for achieving optimal bioactivity. Compared to their linear counterparts, cyclic peptides generally exhibit better biological activity and metabolic stability. arizona.edunih.gov The tetrapeptide structure of c[L-mTyr-D-pro-L-Phe-D-trp] provides a compact and constrained architecture that is often optimal for high-affinity receptor binding.

The table below summarizes SAR findings from a study on CJ-15,208 analogs, illustrating how single amino acid substitutions can impact receptor affinity.

Compound/AnalogSequenceMOR Affinity (Ki, nM)KOR Affinity (Ki, nM)DOR Affinity (Ki, nM)
CJ-15,208 cyclo[Phe-D-Pro-Phe-Trp]110121400
Analog 1 cyclo[Phe-D-Pro-Phe-D-Trp]24018>10000
Analog 2 cyclo[Phe-D-Pro-Phe-L-Nal(2')]36130120
Analog 3 cyclo[Phe-D-Pro-Phe-D-Bta]100112800

Data adapted from studies on CJ-15,208 and its analogs. mdpi.comnih.gov Nal(2') = 2'-naphthylalanine; Bta = benzothienylalanine.

Development of Multifunctional Opioid Receptor Ligands

There is growing interest in developing multifunctional or "mixed-profile" ligands that can interact with more than one receptor target simultaneously. nih.gov This approach holds promise for creating therapeutics with enhanced efficacy and reduced side effects compared to highly selective single-target drugs. frontiersin.org The scaffold of c[L-mTyr-D-pro-L-Phe-D-trp] is well-suited for this purpose.

The parent compound CJ-15,208, for example, is a multifunctional ligand with μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist activity, as well as KOR antagonist activity. nih.gov This mixed profile may contribute to its ability to produce antinociception with a reduced liability for abuse. nih.gov By strategically modifying this scaffold, researchers aim to create ligands with tailored polypharmacology.

Key strategies in this area include:

MOR Agonist/DOR Antagonist: Combining MOR agonism (for analgesia) with DOR antagonism has been explored as a way to mitigate the development of tolerance and other side effects associated with chronic MOR activation. frontiersin.orgnih.gov Researchers have designed hybrid cyclic peptides by attaching the Dmt-Tic pharmacophore, known for potent DOR antagonism, to cyclic scaffolds with high MOR affinity. nih.gov

MOR/KOR Ligands: Ligands that combine MOR agonism with KOR antagonism are sought after to potentially reduce the dysphoric and aversive effects sometimes associated with KOR activation while maintaining analgesic properties. nih.gov

Opioid/Non-Opioid Hybrids: The cyclic peptide scaffold can also be used to fuse an opioid pharmacophore with a ligand for a completely different receptor system. For instance, chimeric peptides combining an MOR agonist with a neurotensin (B549771) receptor (NTS) ligand have been designed. acs.org This approach aims to leverage the synergistic effects of activating both receptor systems for enhanced pain relief.

The development of such multifunctional ligands requires a deep understanding of the structure-activity relationships for each target receptor. The Trp residue in some peptides has been shown to function as a pharmacophore element for both opioid receptors and the neurokinin 1 (NK1) receptor, demonstrating the feasibility of designing small, multifunctional peptides. nih.gov

Co-crystallization and Cryo-Electron Microscopy Studies of Ligand-Receptor Complexes

A significant challenge in designing new opioid ligands is the lack of detailed structural information about how they bind to their receptors. Techniques like X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are powerful tools for visualizing these interactions at an atomic level. nih.govnih.gov

Cryo-EM, in particular, has revolutionized structural biology, allowing for the determination of high-resolution structures of membrane proteins like G protein-coupled receptors (GPCRs), which include the opioid receptors. researchgate.net This technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. nih.govnih.gov By averaging hundreds of thousands of individual particle images, a high-resolution three-dimensional structure can be reconstructed. researchgate.netspringernature.com

Future Prospects:

** elucidating Binding Poses:** Obtaining a cryo-EM structure of c[L-mTyr-D-pro-L-Phe-D-trp] or a close analog in complex with an opioid receptor (e.g., MOR, DOR, or KOR) would provide invaluable insights. It would reveal the precise binding pose of the ligand, identify the key amino acid residues in the receptor's binding pocket that interact with the peptide, and explain the structural basis for its selectivity and potency.

Understanding Receptor Activation: Cryo-EM can capture receptors in different conformational states (e.g., inactive, active, G protein-bound). researchgate.net Determining structures of a receptor bound to an agonist like c[L-mTyr-D-pro-L-Phe-D-trp] versus an antagonist would illuminate the specific structural rearrangements that lead to receptor activation and signaling.

Rational Drug Design: This structural information would serve as a blueprint for the rational design of new ligands. researchgate.net For example, knowing the exact orientation of the m-Tyr or D-Trp residue in the binding pocket would allow chemists to design modifications that enhance favorable interactions or introduce new ones, leading to improved affinity, selectivity, or functional properties like biased signaling.

While cryo-EM studies have already provided significant insights into the structure of TRP channels and other membrane proteins, their application to cyclic peptide-opioid receptor complexes is a key future direction that will undoubtedly accelerate drug discovery efforts in this field. researchgate.netresearchgate.net

Utilization of c[L-mTyr-D-pro-L-Phe-D-trp] as a Scaffold for Chemical Biology Probes

Beyond its therapeutic potential, the c[L-mTyr-D-pro-L-Phe-D-trp] scaffold is an excellent starting point for the development of chemical biology probes. These tools are essential for studying the complex biology of opioid receptors, including their localization, trafficking, and interactions with other proteins.

The inherent stability and conformational rigidity of the cyclic tetrapeptide scaffold make it an ideal platform for chemical modification. arizona.edunih.gov Functional groups can be appended to the peptide without significantly disrupting the core pharmacophore responsible for receptor binding.

Potential Applications:

Fluorescent Ligands: By conjugating a fluorescent dye (e.g., fluorescein, rhodamine) to a non-essential position on the cyclic peptide, researchers can create probes to visualize opioid receptors in living cells using techniques like fluorescence microscopy and flow cytometry. This would allow for real-time tracking of receptor internalization, recycling, and localization in different cellular compartments.

Biotinylated Probes: Attaching a biotin (B1667282) tag would create a high-affinity probe for receptor purification and pull-down assays. These probes could be used to isolate opioid receptors and their associated protein complexes from cell lysates, helping to identify novel interacting partners and signaling pathways.

Photoaffinity Labels: Incorporating a photo-reactive group would allow for the creation of photoaffinity labels. Upon binding to the receptor, these probes can be irreversibly cross-linked to the receptor by exposure to UV light. This enables the precise identification of the amino acid residues that constitute the ligand-binding pocket.

The design of these chemical probes would leverage the SAR data discussed in section 6.1 to identify positions on the peptide scaffold where modifications are well-tolerated. This approach transforms a potential therapeutic lead into a versatile tool for fundamental research, deepening our understanding of opioid receptor pharmacology.

Table of Compound Names

Abbreviation/NameFull Name/Sequence
c[L-mTyr-D-pro-L-Phe-D-trp] cyclo[L-meta-Tyrosine-D-proline-L-phenylalanine-D-tryptophan]
CJ-15,208 cyclo[L-Phenylalanine-D-proline-L-phenylalanine-L-tryptophan]
[D-Trp]CJ-15,208 cyclo[L-Phenylalanine-D-proline-L-phenylalanine-D-tryptophan]
[Nal(2')]CJ-15,208 analog cyclo[L-Phenylalanine-D-proline-L-phenylalanine-L-2'-naphthylalanine]
[Bta]CJ-15,208 analog cyclo[L-Phenylalanine-D-proline-L-phenylalanine-D-benzothienylalanine]
SFTI-1 Sunflower Trypsin Inhibitor-1
Dmt-Tic 2',6'-dimethyl-L-tyrosine - 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Dynorphin A Endogenous opioid peptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln)
KGOP01 H-Dmt-d-Arg-Aba-β-Ala-NH₂ (Aba = aminobenzazepinone)
NT(8-13) Neurotensin fragment (Arg-Arg-Pro-Tyr-Ile-Leu)

Q & A

Q. What are the recommended protocols for synthesizing c[L-mTyr-D-pro-L-Phe-D-trp], and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Cyclization is achieved via intramolecular amide bond formation under optimized coupling conditions (e.g., HATU/DIPEA). Purity validation requires reverse-phase HPLC (≥95% purity) coupled with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight . For chiral integrity, circular dichroism (CD) spectroscopy or chiral HPLC is recommended to verify retention of L/D configurations .

Q. Which analytical methods are critical for characterizing structural stability under physiological conditions?

Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition .
  • Proteolytic resistance : Test against enzymes like trypsin/chymotrypsin using time-resolved fluorescence assays .

Q. How can researchers design initial in vitro assays to evaluate biological activity?

Use a tiered approach:

  • Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd).
  • Functional assays : For receptor modulation, employ cell-based cAMP/GTPγS assays.
  • Control experiments : Include scrambled-sequence analogs to confirm structure-activity relationships (SAR) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating multi-variable interactions (e.g., solvent, temperature, pH) on conformational dynamics?

A 3-factor factorial design (e.g., solvent polarity, temperature, pH) with response surface methodology (RSM) can model nonlinear relationships. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to track conformational changes. Statistical tools like ANOVA and multivariate analysis (e.g., PCA) help identify dominant variables .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.
  • Metabolite identification : Use high-resolution MS to detect degradation products.
  • Mechanistic studies : Apply knock-out animal models or siRNA silencing to isolate target pathways. Conflicting results may arise from off-target effects or species-specific receptor isoforms, necessitating cross-validation with humanized models .

Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target interactions?

  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses.
  • Alanine scanning mutagenesis : Identify critical residues in the target binding pocket.
  • High-throughput screening (HTS) : Test against panels of related receptors (e.g., GPCR arrays) to assess selectivity .

Q. How should researchers approach contradictory data in structure-function studies?

Apply the PICO framework to refine variables:

  • Population (P) : Define the biological system (e.g., cell line vs. primary cells).
  • Intervention (I) : Standardize compound concentration and exposure time.
  • Comparison (C) : Include positive/negative controls (e.g., known agonists/antagonists).
  • Outcome (O) : Use orthogonal assays (e.g., SPR + functional readouts) to validate findings .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map downstream pathways.
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions.
  • Single-cell imaging : Use super-resolution microscopy to visualize subcellular localization .

Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are most applicable for hypothesis-driven studies on this compound?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a FINER-compliant question might explore novel applications in neurodegenerative diseases .
  • P-E/I-C-O : Define Population (e.g., cancer cell lines), Exposure/Intervention (dose range), Comparison (untreated controls), and Outcomes (apoptosis markers) .

Q. How to structure a data management plan (DMP) for studies involving this compound?

  • Data Types : Include raw HPLC chromatograms, NMR spectra, and animal trial datasets.
  • Preservation : Use repositories like Zenodo or ChEMBL for long-term storage.
  • Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide metadata templates for replication .

Addressing Complexity

Q. What statistical approaches resolve non-linear dose-response relationships in efficacy studies?

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to calculate EC50/IC50.
  • Bayesian hierarchical modeling : Account for inter-experiment variability.
  • Bootstrap resampling : Estimate confidence intervals for small-sample datasets .

Q. How to design a study comparing c[L-mTyr-D-pro-L-Phe-D-trp] with analogs for SAR refinement?

  • Library design : Synthesize analogs with single-residue substitutions (e.g., D-Trp → L-Trp).
  • Multiplexed assays : Use high-content screening to simultaneously assess binding, toxicity, and functional outcomes.
  • QSAR modeling : Apply partial least squares (PLS) regression to correlate structural descriptors with activity .

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